molecular formula C11H15NOS B5638537 acetamide,N-(2-ethylphenyl)-2-(methylthio)-

acetamide,N-(2-ethylphenyl)-2-(methylthio)-

Cat. No.: B5638537
M. Wt: 209.31 g/mol
InChI Key: OATHXQSBIWSWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,N-(2-ethylphenyl)-2-(methylthio)- is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring. The compound’s structure includes an ethyl group and a methylthio group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide,N-(2-ethylphenyl)-2-(methylthio)- typically involves the reaction of 2-ethylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylthiol to yield the final product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of acetamide,N-(2-ethylphenyl)-2-(methylthio)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(2-ethylphenyl)-2-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding a simpler acetamide derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Simplified acetamide derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Acetamide,N-(2-ethylphenyl)-2-(methylthio)- has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetamide,N-(2-ethylphenyl)-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Acetamide,N-(2-ethylphenyl)-: Lacks the methylthio group, which may result in different chemical properties and reactivity.

    Acetamide,N-(2-methylphenyl)-2-(methylthio)-: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    Acetamide,N-(2-ethylphenyl)-2-(ethylthio)-:

Uniqueness

Acetamide,N-(2-ethylphenyl)-2-(methylthio)- is unique due to the presence of both an ethyl group and a methylthio group, which can impart distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

N-(2-ethylphenyl)-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-3-9-6-4-5-7-10(9)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATHXQSBIWSWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.